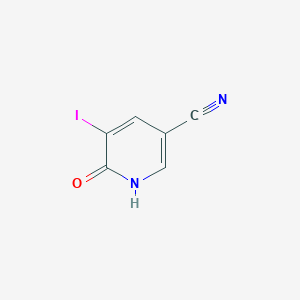

6-Hydroxy-5-iodonicotinonitrile

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine and its derivatives are fundamental building blocks in organic synthesis. The nitrogen atom in the pyridine ring renders the ring electron-deficient, which influences its reactivity in substitution reactions. Unlike benzene, pyridine is less susceptible to electrophilic aromatic substitution, which typically requires harsh conditions and often proceeds with low yields. Conversely, the electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

The basicity of the pyridine nitrogen allows it to act as a catalyst and a base in numerous reactions. Furthermore, the pyridine scaffold can be functionalized at various positions, leading to a vast library of compounds with diverse chemical and biological properties. Many pyridine derivatives are found in pharmaceuticals, highlighting their importance in medicinal chemistry.

Strategic Importance of Hydroxyl and Nitrile Functionalities

The presence of both a hydroxyl (-OH) and a nitrile (-CN) group on the nicotinonitrile scaffold of 6-Hydroxy-5-iodonicotinonitrile provides significant synthetic advantages.

The hydroxyl group at the 6-position is particularly interesting as 6-hydroxypyridines can exist in tautomeric equilibrium with their corresponding 2-pyridone form. This tautomerism influences the aromaticity and reactivity of the ring. The hydroxyl group can act as a nucleophile, a proton donor, and a directing group in further substitution reactions. Its presence can also facilitate hydrogen bonding, which can influence the molecule's physical properties and its interactions with biological targets.

The nitrile group is a versatile functional group in organic synthesis. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. The strong electron-withdrawing nature of the nitrile group further influences the electronic properties of the pyridine ring, impacting its reactivity. In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and can be involved in crucial interactions with biological macromolecules.

The combination of these two functional groups on the same pyridine ring creates a molecule with multiple reactive sites, allowing for a wide range of chemical modifications and the synthesis of complex molecular architectures.

| Property | Value |

|---|---|

| Chemical Formula | C6H3IN2O |

| Molecular Weight | 246.01 g/mol |

| CAS Number | 1135283-36-1 echemi.com |

| IUPAC Name | 6-oxo-5-iodo-1,6-dihydropyridine-3-carbonitrile |

| Synonyms | 6-hydroxy-5-iodopyridine-3-carbonitrile |

Role of Halogenation (Iodine) in Nicotinonitrile Scaffolds

The introduction of a halogen atom, in this case, iodine, onto the nicotinonitrile scaffold at the 5-position is a key strategic element. Halogenated pyridines are valuable intermediates in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) in these catalytic processes, making iodo-substituted pyridines particularly useful for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The iodine atom also acts as a bulky substituent, which can influence the conformation of the molecule. Furthermore, its electron-withdrawing inductive effect and electron-donating mesomeric effect can modulate the reactivity of the pyridine ring. The regioselective iodination of pyridones and pyridines can be achieved through various methods, including radical-based direct C-H iodination protocols, which have been developed for quinolines, quinolones, and pyridones, often resulting in C3 and C5 iodination bohrium.com.

Overview of Research Domains for this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs suggest its utility in several key research areas. As a highly functionalized intermediate, it is a valuable building block in:

Medicinal Chemistry: The pyridine core is a common feature in many drugs. The presence of versatile functional groups on this compound allows for the synthesis of a variety of derivatives that can be screened for biological activity. Substituted nicotinonitriles, in general, have been investigated for their potential as therapeutic agents.

Agrochemicals: Pyridine-based compounds are also prevalent in herbicides, insecticides, and fungicides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity.

Materials Science: Pyridine derivatives can be used as ligands for metal complexes with interesting photophysical or catalytic properties. The nitrile and hydroxyl groups of this compound could coordinate to metal centers, and the iodo-substituent allows for further functionalization to create complex organic materials.

The strategic placement of the hydroxyl, iodo, and nitrile functionalities on the nicotinonitrile backbone makes this compound a compound with considerable potential for the development of novel molecules with diverse applications.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3IN2O/c7-5-1-4(2-8)3-9-6(5)10/h1,3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULWGPPUDDROTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 6 Hydroxy 5 Iodonicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 6-Hydroxy-5-iodonicotinonitrile, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the hydroxyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the aromatic ring would typically appear in the downfield region (higher δ values) due to the deshielding effect of the ring current. The hydroxyl proton signal can vary in position depending on the solvent and concentration and often appears as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H (aromatic) | 7.0 - 8.5 | Doublet, Singlet |

| OH | Variable (broad) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, nitrile, carbon bearing a substituent). The carbon attached to the electron-withdrawing cyano group would be expected to be significantly deshielded and appear at a lower field. Conversely, the carbon attached to the hydroxyl group would also experience a characteristic shift. While specific data is not available, related structures like 6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been analyzed by ¹³C NMR, providing a basis for predicting the spectral features of the target compound. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-CN | 115 - 125 |

| Aromatic Carbons | 100 - 160 |

| C-OH | 150 - 160 |

| C-I | 80 - 100 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the precise connectivity of atoms within a molecule.

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the structure. For this compound, a COSY experiment would confirm the relationship between the aromatic protons on the pyridine ring.

HSQC (or HMQC) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This technique would definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. youtube.comyoutube.com For example, an HMBC experiment could show correlations from the aromatic protons to the carbon of the nitrile group, confirming their relative positions. youtube.com The strength of these correlations can also provide structural clues, as 3-bond couplings (³J) are often stronger than 2-bond couplings (²J) in aromatic systems. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and aromatic C-H and C=C bonds.

The -OH group will typically exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen bonding. spectroscopyonline.com

The nitrile group (-C≡N) will show a sharp, medium-intensity absorption band around 2220-2260 cm⁻¹. youtube.com

Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. youtube.com

Aromatic C=C and C=N ring stretching vibrations will produce a series of sharp bands in the 1400-1600 cm⁻¹ region.

The C-I stretching vibration would appear in the fingerprint region, typically below 600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3600 | Broad, Strong |

| C≡N stretch | 2220 - 2260 | Sharp, Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C/C=N stretch | 1400 - 1600 | Medium to Strong |

| C-I stretch | < 600 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org Molecules with conjugated π systems, such as the pyridine ring in this compound, typically exhibit strong UV-Vis absorption.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. shu.ac.uklibretexts.org The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. shu.ac.uk The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are typically less intense. shu.ac.uk The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). utoronto.ca The presence of the hydroxyl and iodo substituents on the pyridine ring will also affect the electronic transitions and thus the λmax values. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and compare them with experimental spectra. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 350 | High |

| n → π | 300 - 400 | Low |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. youtube.com In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₆H₃IN₂O), the expected molecular weight is approximately 245.93 g/mol . nih.gov

In addition to the molecular ion peak, mass spectrometry also provides information about the structure of the molecule through its fragmentation pattern. libretexts.orgyoutube.com The molecule breaks apart in a predictable manner, and the resulting fragment ions provide clues about the connectivity of the atoms. For this compound, common fragmentation pathways could include the loss of the iodine atom, the cyano group, or carbon monoxide from the hydroxylated pyridine ring. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental formula of the molecular ion and its fragments. kobv.de

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | ~246 | Molecular Ion |

| [M-I]⁺ | ~119 | Loss of Iodine |

| [M-CN]⁺ | ~220 | Loss of Cyano Group |

| [M-CO]⁺ | ~218 | Loss of Carbon Monoxide |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular geometry, intermolecular interactions, and packing of this compound in the solid state.

Strategies for Single Crystal Growth

The initial and most critical step in X-ray crystallographic analysis is the cultivation of high-quality single crystals. For a compound like this compound, several standard methods could be employed. Slow evaporation of a saturated solution is a common and straightforward technique. The choice of solvent is crucial and would typically involve screening various organic solvents in which the compound has moderate solubility, such as ethanol, methanol, acetone, or acetonitrile.

Another potential method is vapor diffusion, where a solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution can induce slow crystallization. Cooling crystallization, where a saturated solution at a higher temperature is slowly cooled, could also be a viable strategy. The optimal conditions, including solvent system, temperature, and concentration, would need to be determined empirically.

Single Crystal X-ray Diffraction Data Collection and Refinement

Following the successful growth of a suitable single crystal, the next step involves its analysis using a single-crystal X-ray diffractometer. A crystal of appropriate size would be mounted and typically cooled under a stream of nitrogen gas to minimize thermal vibrations and potential degradation. The diffractometer would be used to irradiate the crystal with monochromatic X-rays and collect the resulting diffraction pattern.

The collected data would then be processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections. This information is then used to solve the crystal structure, typically using direct methods or Patterson synthesis, and subsequently refined to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

As no published crystal structure for this compound exists, a representative data table for crystallographic data and refinement parameters cannot be generated. Such a table would typically include:

| Parameter | Value |

| Empirical formula | C₆H₃IN₂O |

| Formula weight | 246.01 |

| Temperature (K) | N/A |

| Wavelength (Å) | N/A |

| Crystal system | N/A |

| Space group | N/A |

| Unit cell dimensions (Å, °) | N/A |

| Volume (ų) | N/A |

| Z | N/A |

| Density (calculated) (g/cm³) | N/A |

| Absorption coefficient (mm⁻¹) | N/A |

| F(000) | N/A |

| Crystal size (mm³) | N/A |

| Theta range for data collection (°) | N/A |

| Index ranges | N/A |

| Reflections collected | N/A |

| Independent reflections | N/A |

| Completeness to theta = x° (%) | N/A |

| Refinement method | N/A |

| Data / restraints / parameters | N/A |

| Goodness-of-fit on F² | N/A |

| Final R indices [I>2sigma(I)] | N/A |

| R indices (all data) | N/A |

| Largest diff. peak and hole (e.Å⁻³) | N/A |

This table represents typical parameters reported in a crystallographic study and remains unpopulated due to the absence of experimental data for the target compound.

Analysis of Molecular Conformation and Stereochemistry

The refined crystal structure would allow for a detailed analysis of the molecular conformation of this compound. Key aspects to investigate would include the planarity of the pyridine ring and the orientation of the hydroxyl, iodo, and cyano substituents. Tautomerism is a critical consideration for this molecule, as it could exist in either the hydroxy-pyridine or the pyridone form. X-ray crystallography would definitively establish the dominant tautomer in the solid state by locating the position of the hydrogen atom on either the oxygen or nitrogen atom. Bond lengths within the pyridine ring would also provide strong evidence for the electronic distribution and the prevailing tautomeric form.

The stereochemistry of the molecule is achiral, and thus no stereoisomers are expected. The analysis would focus on bond lengths, bond angles, and torsion angles to provide a complete geometric description of the molecule.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For this compound, this analysis would be crucial for understanding the nature and relative importance of various non-covalent interactions.

Reactivity and Mechanistic Investigations of 6 Hydroxy 5 Iodonicotinonitrile

Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the 6-Hydroxy-5-iodonicotinonitrile ring is significantly influenced by the electronic properties of its substituents. The hydroxyl group (-OH) at the 6-position and the nitrile group (-CN) at the 3-position exert opposing electronic effects. The hydroxyl group, a potent electron-donating group through resonance, increases the electron density of the pyridine (B92270) ring, particularly at the ortho and para positions. Conversely, the nitrile group is a strong electron-withdrawing group, deactivating the ring towards electrophilic attack.

Studies on substituted pyridines have shown that the position of substituents dramatically affects the electronic distribution and, consequently, the reactivity. e-bookshelf.de The combination of an electron-donating hydroxyl group and an electron-withdrawing nitrile group on the same pyridine ring creates a "push-pull" system, which can lead to unique reactivity patterns.

Transformations of the Hydroxyl Group

The hydroxyl group of this compound is a versatile site for chemical modification. As a phenol-like hydroxyl group, it can undergo a variety of reactions typical for this functional group.

O-Alkylation and O-Arylation: The hydroxyl group can be readily alkylated or arylated to form the corresponding ethers. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. For instance, reaction with alkyl halides or aryl halides (the latter often catalyzed by copper) can yield the desired ether products. The choice of base and solvent is crucial to control the reaction's selectivity and yield.

Esterification: The hydroxyl group can be acylated to form esters. This can be achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. This transformation is important for subsequent nucleophilic substitution reactions at the 6-position.

General strategies for the chemoselective transformation of hydroxyl groups are well-established and can be applied to this compound, although specific conditions may need to be optimized. researchgate.net

Reactions Involving the Aromatic Iodine Atom

The iodine atom attached to the pyridine ring is a key functional group that participates in a range of important chemical transformations, including nucleophilic displacement and the formation of hypervalent iodine species.

Pathways of Nucleophilic Displacement of Iodine

The carbon-iodine bond in this compound is susceptible to nucleophilic attack, leading to the displacement of the iodine atom. This reaction, a type of nucleophilic aromatic substitution (SNAr), is a fundamental process for introducing various functionalities at the 5-position of the pyridine ring.

The mechanism of nucleophilic aromatic substitution on iodo-substituted aromatic compounds can proceed through different pathways, including the SNAr addition-elimination mechanism and mechanisms involving radical intermediates. The electron-withdrawing nitrile group at the 3-position is expected to activate the ring towards nucleophilic attack, facilitating the formation of the Meisenheimer intermediate, a key species in the addition-elimination pathway. organic-chemistry.org

The nature of the nucleophile, the solvent, and the reaction conditions play a critical role in determining the reaction pathway and the efficiency of the substitution. Kinetic studies on related systems have provided insights into the rate-determining steps of these reactions. youtube.comlibretexts.org

Role of Iodine in Hypervalent Iodine Chemistry

The iodine atom in this compound can be oxidized to higher valence states, forming hypervalent iodine compounds. These species, such as λ³-iodanes and λ⁵-iodanes, are powerful and versatile reagents in organic synthesis, known for their oxidizing properties and their ability to participate in various bond-forming reactions.

The formation of hypervalent iodine reagents from iodoarenes is typically achieved by oxidation with reagents like peracids or other strong oxidants. The electronic nature of the pyridine ring and its substituents in this compound will influence the stability and reactivity of the resulting hypervalent iodine species. The electron-donating hydroxyl group may facilitate the oxidation of the iodine atom.

These hypervalent iodine derivatives of this compound could potentially be used in a variety of synthetic applications, including oxidative cyclizations and the transfer of functional groups to other molecules. The reactivity of these compounds is often characterized by ligand exchange and reductive elimination steps, similar to transition metal catalysis.

Reactivity of the Nitrile Functionality

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a range of chemical transformations. The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation proceeds through an amide intermediate.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents can lead to the formation of an imine or an aldehyde.

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile group to form, after hydrolysis, ketones. This reaction provides a valuable method for carbon-carbon bond formation.

The reactivity of the nitrile group can be influenced by the other substituents on the pyridine ring. The electron-donating hydroxyl group and the iodine atom may affect the electrophilicity of the nitrile carbon and thus its reactivity towards nucleophiles.

Investigation of Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of the reactions of this compound is crucial for optimizing reaction conditions and for elucidating reaction mechanisms.

Kinetic Studies: Kinetic investigations can provide information about the rate of a reaction and its dependence on the concentration of reactants, temperature, and catalysts. For nucleophilic substitution reactions involving the iodine atom, kinetic studies can help to determine whether the reaction proceeds through a stepwise or concerted mechanism. youtube.comlibretexts.org Isotope labeling studies, such as the kinetic isotope effect, can also provide valuable mechanistic insights.

Thermodynamic Studies: Thermodynamic measurements can provide information about the energetics of a reaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. The pKa of the hydroxyl group, for example, is a key thermodynamic parameter that influences its reactivity. Studies on the thermodynamics of protonation of substituted pyridines have shown a correlation between pKa values and the electronic effects of the substituents. Such data for this compound would be valuable for predicting its behavior in acid-base reactions and for designing appropriate reaction conditions.

Elucidation of Mechanistic Pathways

The study of reaction mechanisms is crucial for understanding and optimizing the synthesis and reactivity of this compound. While specific experimental studies on the mechanistic pathways of this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous substituted aromatic compounds. puce.edu.ecnih.gov Density Functional Theory (DFT) calculations have proven to be a powerful tool for analyzing reaction profiles, including the identification of intermediates and transition states. chemrxiv.orgresearchgate.net

Identification and Characterization of Reaction Intermediates

In the context of reactions involving this compound, particularly in nucleophilic substitution or cross-coupling reactions, several types of intermediates can be postulated and computationally characterized. The nature of these intermediates is highly dependent on the specific reaction conditions and the reacting partners.

One common type of reaction for electron-deficient aromatic rings, such as the pyridine ring in this compound, is vicarious nucleophilic substitution (VNS). puce.edu.ecnih.gov In a hypothetical VNS reaction on this substrate, the initial step would involve the formation of a σ-complex (also known as a Meisenheimer complex). This intermediate is formed by the attack of a nucleophile on the electron-deficient aromatic ring. The presence of the electron-withdrawing cyano (-CN) and iodo (-I) groups, as well as the pyridine nitrogen, would stabilize this anionic intermediate.

Computational studies on similar nitroaromatic compounds have successfully modeled the geometries and energies of such σ-complexes. puce.edu.ecnih.gov These studies typically involve geometry optimization and frequency calculations to confirm that the structure corresponds to a true minimum on the potential energy surface.

Another important class of reactions for this compound would be transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, utilizing the carbon-iodine bond. In these reaction pathways, key intermediates would include:

Oxidative Addition Complex: The reaction cycle typically begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent transition metal catalyst (e.g., Pd(0)). This forms a new organometallic intermediate where the metal has inserted into the C-I bond.

Transmetalation Complex: Following oxidative addition, a transmetalation step occurs where the organic group from another reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the metal center, displacing the halide.

Reductive Elimination Complex: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the metal center couple and are eliminated from the metal, regenerating the catalyst and forming the final product.

The characterization of these organometallic intermediates often relies on a combination of experimental techniques (such as NMR spectroscopy under reaction conditions) and computational modeling to elucidate their structures and bonding.

Below is a table summarizing potential reaction intermediates for this compound in different reaction types, based on established mechanisms for similar compounds.

| Reaction Type | Potential Intermediate | Key Characterization Methods (Hypothetical) |

| Vicarious Nucleophilic Substitution | σ-complex (Meisenheimer complex) | Computational (DFT geometry optimization, frequency analysis), Spectroscopic (NMR, UV-Vis) |

| Suzuki Cross-Coupling | Oxidative Addition Complex (Pd(II)) | Computational (DFT), Spectroscopic (NMR, X-ray crystallography of stable analogues) |

| Suzuki Cross-Coupling | Transmetalation Complex | Computational (DFT), Kinetic studies |

| Sonogashira Cross-Coupling | π-alkyne Complex | Computational (DFT), Spectroscopic (IR, NMR) |

Transition State Analysis

Transition state analysis is fundamental to understanding the kinetics and selectivity of chemical reactions. For this compound, computational methods provide the primary means of investigating the transition states of its reactions.

Finding the transition state of a chemical reaction often involves computational techniques like relaxed surface scans or more advanced methods such as nudged elastic band (NEB) calculations. youtube.com These methods help to locate the saddle point on the potential energy surface that connects the reactants and products (or intermediates). youtube.com Once a candidate transition state geometry is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

In the context of a hypothetical VNS reaction of this compound, the transition state for the formation of the σ-complex would involve the partial formation of the new bond between the nucleophile and the pyridine ring. DFT calculations on analogous systems have shown that the activation barriers for these reactions are influenced by the electronic properties of the substituents on the aromatic ring. puce.edu.ecnih.gov

For transition-metal-catalyzed cross-coupling reactions, the transition states for oxidative addition, transmetalation, and reductive elimination can be computationally modeled. For instance, the transition state for oxidative addition would feature an elongated C-I bond and the initial formation of bonds between the palladium center and both the carbon and iodine atoms.

Computational studies on [3+2] cycloaddition reactions, while not directly involving this compound, provide a framework for how transition states are analyzed. chemrxiv.orgresearchgate.net These studies reveal that regio- and stereoselectivity are determined by the relative energies of the competing transition states. chemrxiv.orgresearchgate.net The influence of substituents (electron-withdrawing vs. electron-donating) on the activation barriers is a key finding from such analyses. chemrxiv.orgresearchgate.net

The following table outlines hypothetical transition states and the computational methods used for their analysis in reactions involving this compound.

| Reaction Type | Transition State (TS) | Computational Analysis Method | Key Information Gained |

| Vicarious Nucleophilic Substitution | TS for σ-complex formation | DFT (e.g., B3LYP functional with appropriate basis set), Frequency Calculation | Activation energy, influence of substituents on reaction rate |

| Suzuki Cross-Coupling | TS for Oxidative Addition | DFT, Nudged Elastic Band (NEB) | Activation barrier for the rate-determining step, geometry of the activated complex |

| Suzuki Cross-Coupling | TS for Reductive Elimination | DFT, Intrinsic Reaction Coordinate (IRC) analysis | Energy profile of product formation, understanding of ligand effects |

Derivatization and Chemical Transformations of 6 Hydroxy 5 Iodonicotinonitrile

Modifications at the Hydroxyl Moiety

The hydroxyl group of 6-Hydroxy-5-iodonicotinonitrile can be derivatized through various standard organic reactions, including esterification and etherification, to introduce a wide range of functional groups.

Esterification of the hydroxyl group can be achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides in the presence of a suitable base. This reaction transforms the hydroxyl group into an ester moiety, which can alter the electronic properties and steric profile of the molecule. While specific examples for this exact substrate are not extensively detailed in readily available literature, the general reactivity of hydroxypyridines suggests that this transformation is a standard and feasible procedure. The resulting 6-acyloxy-5-iodonicotinonitrile derivatives would be valuable intermediates for further synthetic manipulations.

The conversion of the hydroxyl group to an ether is a common strategy to protect the hydroxyl group or to introduce specific alkoxy functionalities. A documented example involves the methylation of this compound. In a typical procedure, the starting material is treated with an alkylating agent, such as methyl iodide, in the presence of a base like cesium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction proceeds smoothly at ambient temperature to yield the corresponding 6-methoxy derivative. google.com

Table 1: Etherification of this compound

| Alkylating Agent | Base | Solvent | Product | Yield | Reference |

| Methyl Iodide | Cs₂CO₃ | DMF | 5-Iodo-6-methoxynicotinonitrile | Not Reported | google.com |

Cross-Coupling Reactions Involving the Iodine Atom

The iodine atom at the 5-position of the pyridine (B92270) ring is a prime site for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The 5-iodo-6-alkoxynicotinonitrile derivatives, such as 5-iodo-6-methoxynicotinonitrile, are suitable substrates for this reaction. While specific yields for the coupling of this particular substrate are not detailed in the provided source, the general conditions are well-established. The reaction typically involves a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, a base like potassium carbonate or cesium carbonate, and a suitable solvent system, often aqueous 1,4-dioxane. google.com This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyridine ring.

Table 2: General Conditions for Suzuki-Miyaura Coupling of 5-Iodo-6-methoxynicotinonitrile

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Reference |

| Arylboronic acid | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃, etc. | Aqueous 1,4-Dioxane | 5-Aryl-6-methoxynicotinonitrile | google.com |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. Although a specific example starting directly from this compound is not available, the general applicability of the Sonogashira reaction to iodo-substituted pyridines is well-documented. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. This would allow for the synthesis of 6-Hydroxy-5-(alkynyl)nicotinonitrile derivatives, which are versatile precursors for further transformations.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This palladium-catalyzed reaction provides a means to introduce alkenyl substituents onto the pyridine ring of this compound. While specific literature detailing the Heck reaction on this particular substrate is scarce, the reactivity of iodo-pyridines in Heck couplings is a well-established synthetic tool. The reaction would likely proceed by treating the protected or unprotected this compound with an alkene in the presence of a palladium catalyst and a base.

Nitrile Group Transformations

The nitrile group is a versatile functional group that can be converted into various other functionalities, significantly expanding the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acids or Amides

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating the attack of a water molecule. This initially forms an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under forcing conditions leads to the corresponding carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is protonated by water to form the amide. Similar to the acidic pathway, the amide can be further hydrolyzed to a carboxylate salt, which upon acidification, yields the carboxylic acid. The choice of reaction conditions can often allow for the selective isolation of either the amide or the carboxylic acid.

Table 1: General Conditions for Nitrile Hydrolysis

| Reaction Type | Reagents | Typical Products |

| Acidic Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), Water, Heat | Carboxylic Acid, Ammonium Salt |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH), Water, Heat | Carboxylate Salt, Ammonia |

Reduction to Amines

The reduction of the nitrile group offers a direct route to primary amines, which are valuable intermediates in organic synthesis. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The resulting aminomethyl group can be a key component in the synthesis of various biologically active molecules and ligands. While specific examples for this compound are not detailed in readily accessible literature, the general reactivity is expected to be similar to other aromatic nitriles.

Cyclization Reactions for Heterocyclic Synthesis

The nitrile group is an excellent participant in cyclization reactions, enabling the construction of new heterocyclic rings fused to the pyridine core. The reactivity of the nitrile group, often in concert with the adjacent hydroxyl group, can be exploited to build a variety of five- or six-membered heterocycles. These intramolecular or intermolecular cyclizations can be promoted by various reagents and conditions, leading to the formation of novel polycyclic aromatic systems. The specific nature of the cyclization would depend on the reaction partners and catalysts employed.

Photochemical Reactions and Photoinduced Transformations

The presence of the iodo-substituent and the aromatic pyridine ring suggests that this compound may exhibit interesting photochemical reactivity. Photoinduced transformations can lead to unique products that are not accessible through traditional thermal reactions.

Singlet Oxygen Reactions

Singlet oxygen (¹O₂) is a highly reactive electronically excited state of molecular oxygen that can engage in a variety of reactions with organic molecules, including [4+2] and [2+2] cycloadditions, ene reactions, and oxidations of heteroatoms. The electron-rich nature of the hydroxypyridine ring could make it susceptible to attack by singlet oxygen. The specific reaction pathways would depend on the reaction conditions and the electronic properties of the substrate in its excited state.

Biradical Intermediates

Photoirradiation of iodo-aromatic compounds can lead to the homolytic cleavage of the carbon-iodine bond, generating an aryl radical and an iodine radical. In the case of this compound, this would produce a pyridyl radical. Such radical species are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction from the solvent, intramolecular cyclization, or intermolecular addition reactions. The formation of biradical intermediates through photochemical means can open up novel pathways for the synthesis of complex molecular structures.

Hydrogen Atom Transfer Processes

Currently, there is a lack of specific, publicly available research detailing the derivatization and chemical transformations of this compound that proceed explicitly through a Hydrogen Atom Transfer (HAT) mechanism.

While the fields of photoredox catalysis and radical chemistry have extensively documented HAT processes for the functionalization of C–H bonds in a wide array of organic molecules, including various heterocyclic systems, direct application and detailed findings for this compound remain unelucidated in the reviewed scientific literature.

General principles of HAT suggest that the pyridine ring system and its substituents in this compound could potentially engage in such reactions. The presence of C-H bonds on the heterocyclic ring and potential alkyl substituents, along with the electronic nature of the hydroxypyridine core, are features that are typically amenable to HAT-mediated transformations. However, without specific studies on this compound, any discussion on potential reaction pathways, selectivity, and resulting products would be purely speculative and fall outside the scope of this evidence-based article.

Coordination Chemistry of 6 Hydroxy 5 Iodonicotinonitrile As a Ligand

Ligand Design Principles and Potential Coordination Modes

6-Hydroxy-5-iodonicotinonitrile possesses several potential donor atoms for coordination to a metal center. The primary coordination sites are expected to be the pyridyl nitrogen atom and the deprotonated oxygen atom of the hydroxyl group, allowing it to act as a bidentate chelating ligand, forming a stable six-membered ring with the metal ion.

The molecule exists in a tautomeric equilibrium between the pyridinol and pyridone forms. In the context of coordination, the pyridinol form is more likely to deprotonate and participate in chelation. The cyano group (-CN) also has the potential to coordinate to a metal center, either as a primary donor or by bridging between metal centers, leading to the formation of polynuclear complexes. The iodine substituent is generally considered a weak coordinating atom but could potentially engage in secondary interactions.

Potential Coordination Modes:

Bidentate N,O-chelation: The most probable coordination mode involves the pyridyl nitrogen and the exocyclic oxygen atom.

Monodentate N-coordination: The pyridyl nitrogen could coordinate to a metal center without the involvement of the hydroxyl group.

Bridging via cyano group: The nitrile nitrogen could bridge two metal centers.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with a ligand like this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent would depend on the solubility of both the ligand and the metal salt.

A general synthetic route would be: M(X)n + L -> [M(L)m]Xn

Where:

M is the metal ion

X is the counter-ion (e.g., Cl-, NO3-, SO42-)

L is the this compound ligand

The reaction would likely be carried out under an inert atmosphere to prevent oxidation, especially if dealing with air-sensitive metal ions. The pH of the reaction mixture could be a critical factor, as it would influence the deprotonation of the hydroxyl group. The resulting metal complexes would be isolated by filtration or crystallization.

Advanced Characterization of Coordination Compounds

Spectroscopic Analysis (IR, UV-Vis, NMR)

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a broad band corresponding to the O-H stretching vibration would be expected. Upon coordination to a metal, this band would likely disappear or shift significantly, indicating deprotonation and coordination of the oxygen atom. The C=N stretching vibration of the pyridine (B92270) ring and the C≡N stretching vibration of the nitrile group would also be expected to shift upon complexation, providing evidence of coordination through these nitrogen atoms.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the ligand would show absorptions due to π→π* and n→π* transitions. Upon complexation, these bands would likely shift (either bathochromically or hypsochromically) due to the influence of the metal ion on the electronic structure of the ligand. In the case of transition metal complexes, d-d transitions or charge transfer bands (ligand-to-metal or metal-to-ligand) might also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be crucial for characterizing the ligand and its diamagnetic metal complexes. The disappearance of the hydroxyl proton signal in the 1H NMR spectrum of a complex would confirm deprotonation. Shifts in the resonances of the pyridine ring protons and carbons would provide information about the coordination environment.

Electrochemical Properties and Redox Behavior

Cyclic voltammetry and other electrochemical techniques could be used to study the redox properties of the metal complexes. These studies would reveal the oxidation and reduction potentials of the metal center and the ligand, providing insights into the electronic communication between them. The electrochemical behavior would be influenced by the nature of the metal ion, the coordination geometry, and the substituents on the ligand.

Stability and Reactivity Profiles of this compound Metal Complexes

The stability of the metal complexes would be assessed by techniques such as thermogravimetric analysis (TGA) to determine their thermal decomposition points. The reactivity of the complexes towards various reagents could also be investigated. For example, the coordinated cyano group might be susceptible to nucleophilic attack, or the metal center could undergo ligand substitution reactions.

Article on the Coordination Chemistry of this compound Not Possible Due to Lack of Scientific Data

An extensive search of available scientific literature and chemical databases has revealed no evidence of synthesized or characterized coordination complexes involving the ligand this compound. As the formation of coordination compounds is a prerequisite for the study of their isomeric properties, it is not possible to generate an article on the coordination chemistry and isomerism of this specific compound.

Isomerism in coordination chemistry is a phenomenon where two or more compounds have the same chemical formula but different arrangements of atoms. researchgate.net This can lead to different physical and chemical properties. researchgate.net The main types of isomerism are structural isomerism and stereoisomerism. researchgate.net

Structural isomers have different bonding sequences. researchgate.net This category includes:

Coordination Isomerism: This occurs when ligands are exchanged between the cationic and anionic parts of a complex salt. researchgate.net For example, [Co(NH₃)₆][Cr(CN)₆] and [Cr(NH₃)₆][Co(CN)₆] are coordination isomers. researchgate.net

Linkage Isomerism: This arises when a ligand can bind to a central metal ion through different atoms. Such ligands are called ambidentate ligands. researchgate.net A common example is the thiocyanate (B1210189) ion (SCN⁻), which can coordinate through either the sulfur or the nitrogen atom. core.ac.uk

Ionization Isomerism: This type of isomerism involves the exchange of a ligand in the coordination sphere with an ion outside the coordination sphere. researchgate.net An example is [Co(NH₃)₅Cl]SO₄ and [Co(NH₃)₅SO₄]Cl. researchgate.net

Stereoisomers have the same bonds but different spatial arrangements of atoms. researchgate.net This includes:

Geometric (cis-trans) Isomerism: This is common in square planar and octahedral complexes and depends on the relative positions of the ligands. researchgate.net For instance, in a square planar complex of the type [MA₂B₂], the two 'A' ligands can be adjacent (cis) or opposite (trans) to each other.

Optical Isomerism: This occurs when a molecule and its mirror image are non-superimposable. Such molecules are called chiral and can rotate the plane of polarized light.

Without any reported coordination complexes of this compound, a discussion of which of these forms of isomerism its complexes might exhibit remains purely hypothetical. The synthesis and characterization of such complexes would be the necessary first step before any experimental or theoretical investigation of their isomeric possibilities could be undertaken.

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 6-Hydroxy-5-iodonicotinonitrile, Density Functional Theory (DFT) would be the method of choice due to its balance of computational cost and accuracy.

DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G**, are powerful tools for optimizing the molecular geometry of this compound. nih.govresearchgate.net This process determines the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic properties can be derived.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. Other electronic descriptors such as ionization potential, electron affinity, chemical hardness, and softness would also be determined to provide a comprehensive picture of the molecule's electronic behavior. nih.govresearchgate.net

For instance, in studies of other 3-hydroxypyridine-4-one derivatives, DFT has been used to calculate these electronic and energetic descriptors to understand their antioxidant properties. nih.govresearchgate.net Similar calculations for this compound would elucidate the influence of the iodo and cyano substituents on the electronic environment of the hydroxypyridine core.

Table 1: Theoretical Electronic Properties Calculable for this compound via DFT

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | The minimum energy required to remove an electron. | Measures the molecule's resistance to oxidation. |

| Electron Affinity | The energy released when an electron is added. | Measures the molecule's ability to be reduced. |

| Chemical Hardness | Resistance to change in electron distribution. | Derived from the HOMO-LUMO gap. |

| Chemical Softness | The reciprocal of hardness. | Indicates the molecule's polarizability. |

Prediction of Spectroscopic Properties

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules. This would allow for the theoretical determination of the maximum absorption wavelengths (λmax) for this compound, which could then be compared with experimental data.

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra aid in the assignment of experimental vibrational bands to specific functional groups and vibrational modes within the molecule. For example, the characteristic stretching frequencies for the nitrile (C≡N), hydroxyl (O-H), and carbon-iodine (C-I) bonds could be precisely predicted.

While no specific spectroscopic predictions for this compound are published, studies on other substituted heterocycles routinely employ these methods to correlate theoretical predictions with experimental findings, confirming molecular structures.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful insights into how chemical reactions occur. For this compound, theoretical studies could be used to explore various potential reaction pathways, such as nucleophilic aromatic substitution. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates.

For example, DFT calculations have been used to investigate the mechanisms of nucleophilic aromatic substitution in dinitro-substituted benzannulated heterocycles. researchgate.net These studies can determine whether a reaction proceeds through a one-step concerted mechanism or a two-step addition-elimination pathway by calculating the energies of the transition states and any intermediates. researchgate.net

In the context of this compound, theoretical studies could predict the most likely sites for electrophilic or nucleophilic attack and elucidate the mechanisms of its reactions, such as its behavior in the presence of various reagents. This is particularly useful for understanding reactions involving the iodine substituent or the pyridine (B92270) ring itself.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity or biological activity. In the context of chemical reactivity, a QSAR study would involve a set of pyridine derivatives, potentially including this compound, and correlate their structural properties with a measured aspect of their reactivity.

The first step in a QSAR study is the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be electronic (like those from DFT), steric, or topological. Then, statistical methods such as Multiple Linear Regression (MLR) are used to build a mathematical equation that links a selection of these descriptors to the observed reactivity. chemrevlett.comnih.gov

For example, a QSAR study on pyridine derivatives designed as potential inhibitors for a specific enzyme would aim to create a model that predicts inhibitory activity based on structural features. chemrevlett.comacs.orgrsc.org The statistical validity of the resulting model is crucial and is assessed using parameters like the coefficient of determination (R²) and cross-validation techniques (e.g., Q²). chemrevlett.comnih.gov Such a model could then be used to predict the reactivity of new, unsynthesized pyridine derivatives, guiding future synthetic efforts. No specific QSAR studies involving this compound have been identified, but its properties could be incorporated into broader QSAR models of substituted pyridines. chemrevlett.comnih.gov

Synthetic Utility and Advanced Applications in Organic Chemistry

Building Block in Complex Molecule Synthesis

While specific, publicly documented examples of the direct use of 6-Hydroxy-5-iodonicotinonitrile in the total synthesis of complex natural products or pharmaceuticals are not extensively reported, its structural features designate it as a valuable starting material. The presence of three distinct functional groups—a hydroxyl, an iodo, and a nitrile—on a pyridine (B92270) ring allows for a variety of selective chemical transformations.

The hydroxyl group can act as a nucleophile or be converted into a better leaving group, the iodo substituent is primed for various cross-coupling reactions, and the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This multifunctionality allows for the sequential or orthogonal introduction of different molecular fragments, a key strategy in the convergent synthesis of complex molecules. The inherent reactivity of iodopyridines, in general, makes them useful intermediates in the synthesis of a range of organic compounds. chempanda.com

Precursor for Other Halogenated Nicotinonitriles

A significant application of 6-hydroxypyridine derivatives is their conversion to the corresponding chloro- or bromo-derivatives, which are often more reactive in subsequent nucleophilic substitution or coupling reactions. For instance, 6-hydroxynicotinonitrile (B1311003) derivatives can be treated with reagents like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. chem-soc.si This transformation is a common and crucial step in the synthesis of many substituted pyridines.

Following this general principle, this compound can serve as a precursor for the synthesis of 4-Chloro-5-iodonicotinonitrile. This conversion would involve the reaction of this compound with a chlorinating agent. The resulting 4-Chloro-5-iodonicotinonitrile would then be a versatile intermediate, with two different halogen atoms allowing for selective and stepwise cross-coupling reactions.

Table 1: Related Halogenated Nicotinonitriles

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Chloro-5-iodonicotinonitrile (B1394415) | 856213-95-1 | C₆H₂ClIN₂ | 264.45 |

Application as a Catalyst or Reagent in Organic Transformations

While there is no direct evidence of this compound itself being used as a catalyst, the broader class of iodine-containing organic compounds has seen increasing use in catalysis. Molecular iodine (I₂) has been effectively used as a catalyst in the synthesis of various heterocyclic compounds, such as imidazo[1,2-a]pyridines. nih.govacs.orgacs.org It can act as a mild Lewis acid and facilitate cyclization reactions. nih.govacs.org

The iodine atom in this compound, being attached to a pyridine ring, could potentially participate in halogen bonding, a type of non-covalent interaction that is being explored for its utility in catalysis and crystal engineering. Although speculative, the potential for this compound or its derivatives to act as organocatalysts in specific transformations remains an area for future investigation.

Strategic Intermediate in the Synthesis of Heterocyclic Scaffolds

The true synthetic power of this compound lies in its role as a strategic intermediate for the construction of fused heterocyclic scaffolds. The pyridine ring, adorned with reactive functional groups, is an excellent platform for building more complex, polycyclic systems.

The iodine atom is particularly well-suited for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern synthetic organic chemistry for creating complex molecular frameworks. For example, a Sonogashira coupling could be employed to introduce an alkyne substituent at the 5-position, which could then undergo further cyclization reactions. A new method for accessing substituted pyridines has been developed from iodoenones via a Sonogashira coupling followed by a cascade reaction. nih.gov

Furthermore, the nitrile and hydroxyl groups can be utilized to construct fused rings. For instance, the nitrile group can react with adjacent functionalities to form a new heterocyclic ring, a common strategy in the synthesis of compounds like thieno[2,3-b]pyridines. chem-soc.si The hydroxyl group can be alkylated or acylated, and the resulting ether or ester can participate in intramolecular cyclizations. The synthesis of various fused heterocyclic systems often relies on the strategic placement of functional groups on a pyridine core, a role for which this compound is well-suited.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic methodologies. For 6-Hydroxy-5-iodonicotinonitrile, research is anticipated to move beyond traditional synthetic approaches towards greener alternatives. A primary focus will be the reduction of hazardous waste, minimization of energy consumption, and the utilization of renewable resources.

Key research directions may include:

Catalytic C-H Iodination: Investigating selective and direct iodination of a 6-hydroxynicotinonitrile (B1311003) precursor using advanced catalytic systems. This would circumvent the need for harsh iodinating reagents and multi-step sequences.

Flow Chemistry: The implementation of continuous flow reactors could offer significant advantages in terms of safety, efficiency, and scalability. Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purity.

Biocatalysis: The exploration of enzymatic pathways for the synthesis of this compound presents a highly sustainable approach. Enzymes could offer unparalleled selectivity under mild reaction conditions.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Iodination | Atom economy, reduced waste |

| Flow Chemistry | Enhanced safety, scalability, and control |

| Biocatalysis | High selectivity, mild conditions, sustainability |

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups present in this compound—a hydroxyl group, an iodine atom, and a nitrile group on a pyridine (B92270) core—offer a rich playground for chemical derivatization. Future research will likely focus on leveraging these functionalities to create a diverse library of novel compounds with potentially valuable properties.

Anticipated areas of exploration include:

Cross-Coupling Reactions: The iodine atom is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would enable the introduction of a wide array of substituents at the 5-position of the pyridine ring.

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems, opening up avenues for diverse molecular architectures.

Hydroxyl Group Chemistry: The hydroxyl group can be alkylated, acylated, or used to direct further functionalization of the pyridine ring.

Deeper Mechanistic Understanding Through Advanced Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. Advanced analytical and computational techniques will be instrumental in this endeavor.

Future mechanistic studies could involve:

In Situ Spectroscopy: Techniques such as in situ NMR and IR spectroscopy can provide real-time insights into reaction kinetics and the formation of transient intermediates.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and elucidate the roles of catalysts and reagents.

Integration with High-Throughput Screening and Automated Synthesis

To accelerate the discovery of new applications for derivatives of this compound, high-throughput screening (HTS) and automated synthesis platforms will be indispensable. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds.

The integration of these technologies will likely focus on:

Parallel Synthesis: The use of robotic systems to perform multiple reactions simultaneously, enabling the rapid generation of a diverse set of derivatives.

Miniaturized Assays: The development of miniaturized biological or material science assays to quickly screen the synthesized compounds for desired properties.

Application of Machine Learning and AI in Reaction Optimization

Potential applications of AI and ML include:

Predictive Modeling: Developing algorithms that can predict the outcome of a reaction based on a given set of starting materials, reagents, and conditions.

Retrosynthetic Analysis: Utilizing AI-powered tools to propose novel and efficient synthetic pathways for this compound and its derivatives.

Automated Optimization: Integrating ML algorithms with automated reactors to autonomously optimize reaction conditions for yield, purity, and sustainability.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 6-Hydroxy-5-iodonicotinonitrile, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves halogenation or iodination of nicotinonitrile derivatives under controlled conditions. For example:

- Iodination: Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in anhydrous solvents (e.g., DMF or THF) at 0–25°C to minimize side reactions. Monitor progress via TLC or HPLC .

- Optimization: Vary temperature, stoichiometry, and catalyst (e.g., Lewis acids like ZnCl₂) to improve yield. Characterize intermediates using -NMR and IR spectroscopy to confirm regioselectivity and purity .

How should researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design: Prepare solutions at pH 2–12 (using HCl/NaOH buffers) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis: Use HPLC-PDA to quantify degradation products. Compare retention times and UV spectra with standards. Validate stability via mass spectrometry (MS) to identify decomposition pathways (e.g., deiodination or hydroxyl group oxidation) .

What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult SDS guidelines for halogenated nitriles, which emphasize avoiding direct exposure and ensuring proper ventilation .

Advanced Research Questions

How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Data Contradiction Analysis: Compare catalytic systems (e.g., Pd vs. Cu catalysts), solvents (polar vs. nonpolar), and ligand effects (phosphine vs. N-heterocyclic carbenes).

- Validation: Conduct kinetic studies (e.g., in situ -NMR for fluorinated analogs) to track reaction progress. Use DFT calculations to model transition states and identify steric/electronic barriers .

What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

Methodological Answer:

- Hyphenated Techniques: Employ LC-MS/MS with electrospray ionization (ESI) for high sensitivity. Use a C18 column (2.1 mm × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid).

- Validation: Follow ICH Q2(R1) guidelines for LOD/LOQ determination. Cross-validate with GC-MS (derivatize using BSTFA) to confirm non-volatile impurities .

How can computational chemistry predict the biological activity of this compound derivatives?

Methodological Answer:

- In Silico Workflow:

- Docking: Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or cytochrome P450).

- QSAR: Build regression models using molecular descriptors (logP, polar surface area) from ChemAxon or MOE.

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

What strategies mitigate iodine loss during functionalization of this compound?

Methodological Answer:

- Protection-Deprotection: Temporarily protect the hydroxyl group with TMSCl or acetyl chloride before iodination.

- Low-Temperature Reactions: Perform Sonogashira or Suzuki couplings at −20°C to reduce radical-mediated dehalogenation. Confirm iodine retention via ICP-MS or X-ray crystallography .

How can researchers design experiments to explore the compound’s potential in photoactivated therapies?

Methodological Answer:

- Photophysical Studies: Measure UV-vis absorption and fluorescence emission spectra in DMSO/PBS. Use a xenon lamp (300–800 nm) to simulate photoactivation.

- Cellular Assays: Treat cancer cell lines (e.g., HeLa) with the compound, irradiate at λ = 450 nm, and quantify ROS generation via DCFH-DA assay. Compare with dark controls .

Methodological Guidelines for Reproducibility

- Data Reporting: Document reaction conditions (solvent purity, humidity), instrument calibration (e.g., NMR shifts referenced to TMS), and statistical analysis (e.g., RSD for triplicate measurements) .

- Ethical Compliance: For biological studies, include IRB/IACUC approvals and cytotoxicity data in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.